molecular formula C14H21NO B312630 N-(3,4-dimethylphenyl)-2-ethylbutanamide

N-(3,4-dimethylphenyl)-2-ethylbutanamide

Cat. No.: B312630
M. Wt: 219.32 g/mol
InChI Key: RQEYNWJHQVPTTG-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-2-ethylbutanamide is an amide derivative characterized by a 2-ethylbutanamide backbone substituted with a 3,4-dimethylphenyl group. This structure confers distinct physicochemical properties, including moderate lipophilicity due to the aromatic methyl groups and the branched alkyl chain.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-ethylbutanamide

InChI

InChI=1S/C14H21NO/c1-5-12(6-2)14(16)15-13-8-7-10(3)11(4)9-13/h7-9,12H,5-6H2,1-4H3,(H,15,16)

InChI Key

RQEYNWJHQVPTTG-UHFFFAOYSA-N

SMILES

CCC(CC)C(=O)NC1=CC(=C(C=C1)C)C

Canonical SMILES

CCC(CC)C(=O)NC1=CC(=C(C=C1)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmaceutical Impurities and Analogs

  • Impurity I (N-[3-Acetyl-4-[(2RS)-3-(ethylamino)-2-hydroxypropoxy]-phenyl]butanamide) (): Structural Differences: Contains an acetyl group, hydroxypropoxy chain, and ethylamino substituent. Implications: The polar hydroxy and ethylamino groups enhance water solubility compared to the target compound. However, the acetyl group may reduce metabolic stability. Application: Identified as a pharmaceutical impurity in acebutolol synthesis, highlighting regulatory relevance .
  • Compounds m, n, o (): Structural Differences: Feature diphenylhexane backbones with phenoxyacetamido and tetrahydro-pyrimidinyl substituents.

Fluorinated and Halogenated Analogs

  • N-(3-Acetylphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide ():
    • Structural Differences : Heptafluorobutyl chain and acetylphenyl group.
    • Implications : Fluorination enhances thermal stability and lipophilicity, making it suitable for high-performance materials. The target compound’s ethyl chain lacks such stability but may exhibit better biocompatibility .

Psychoactive Amides

  • 2-(2-(4-Chlorophenyl)acetamido)-3-methylbutanamide (): Structural Differences: Chlorophenyl and methylbutanamide groups. Implications: The electron-withdrawing chlorine atom increases receptor-binding affinity, a feature absent in the target compound. This highlights how minor substituent changes can shift applications from industrial to psychoactive .

Comparative Data Table

Compound Name Molecular Weight Key Substituents Solubility (Predicted) Notable Properties Applications/Context
N-(3,4-Dimethylphenyl)-2-ethylbutanamide ~233.3 g/mol 3,4-Dimethylphenyl, 2-ethylbutyl Moderate lipophilicity Stable, moderate bioavailability Intermediate/Research chemical
Impurity I (EP) ~377.4 g/mol Acetyl, hydroxypropoxy, ethylamino High polarity Pharmaceutical impurity Acebutolol synthesis
N-Ethyl-2,2-diisopropylbutanamide ~215.4 g/mol Diisopropyl, ethyl Low polarity Metabolic stability concerns Food additive (evaluated)
N-(3-Acetylphenyl)-heptafluorobutanamide ~331.2 g/mol Heptafluorobutyl, acetylphenyl High lipophilicity Thermal stability Specialty materials
2-(4-Chlorophenyl)acetamido-methylbutanamide ~256.7 g/mol Chlorophenyl, methylbutanamide Moderate polarity Psychoactive potential NPS (New Psychoactive Substance)

Key Findings and Implications

Substituent-Driven Properties : The 3,4-dimethylphenyl group in the target compound balances lipophilicity and stability, contrasting with polar impurities (e.g., Impurity I) or halogenated analogs.

Safety and Regulation : Unlike food additives with branched alkyl chains (), the target compound’s aromatic system may simplify toxicological profiling.

Application Scope : Structural simplicity positions it as a versatile intermediate, whereas complex analogs () are tailored for specific bioactivities.

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